2-Chloro-6-methylaniline

Pharmaceutical Formulation Solubility Crystallization

2-Chloro-6-methylaniline (C₇H₈ClN, MW 141.60) is a halogenated aromatic amine derivative, existing as a clear colorless to pale purple oily liquid at room temperature. Its canonical structure features a chlorine atom at the ortho position and a methyl group at the 6 position relative to the amino group on the benzene ring.

Molecular Formula C7H8ClN
Molecular Weight 141.60 g/mol
CAS No. 87-63-8
Cat. No. B140736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylaniline
CAS87-63-8
Synonyms(2-Chloro-6-methylphenyl)amine;  2-Amino-3-chlorotoluene;  2-Chloro-6-methylaniline;  2-Chloro-6-methylbenzenamine;  2-Methyl-6-chloroaniline;  3-Chloro-2-aminotoluene;  6-Chloro-2-methylaniline;  6-Chloro-o-toluidine;  NSC 60121; 
Molecular FormulaC7H8ClN
Molecular Weight141.60 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)N
InChIInChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
InChIKeyWFNLHDJJZSJARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylaniline (CAS 87-63-8): Procurement-Grade Physical Properties and Regulatory Classification


2-Chloro-6-methylaniline (C₇H₈ClN, MW 141.60) is a halogenated aromatic amine derivative, existing as a clear colorless to pale purple oily liquid at room temperature. Its canonical structure features a chlorine atom at the ortho (2) position and a methyl group at the 6 position relative to the amino group on the benzene ring [1]. This substitution pattern confers a unique steric and electronic environment, influencing its physical properties: a melting point of 10–12 °C, a boiling point of 215 °C (at 760 mmHg), a density of 1.152 g/mL at 25 °C, and a refractive index of n20/D 1.576 . The compound exhibits low aqueous solubility (approximately 0.12 g/L at 25 °C) but is soluble in common organic solvents such as ethanol, acetone, and chloroform [2]. From a regulatory and safety standpoint, it is classified under GHS as Acute Toxicity Category 3 (Oral, Dermal, Inhalation), is suspected of causing genetic defects (Muta. 2), and is hazardous to the aquatic environment (Aquatic Chronic 1) .

The Procurement Pitfall: Why 2-Chloro-6-methylaniline Cannot Be Substituted with Other Chloro- or Methylaniline Isomers


In industrial and research procurement, the temptation to substitute 2-Chloro-6-methylaniline with a seemingly similar isomer—such as 2-chloroaniline, 2-methylaniline, or a different chlorotoluidine—is high. This approach is scientifically unsound. The unique 2-chloro,6-methyl substitution pattern creates a specific combination of steric hindrance and electronic effects that is absent in other isomers [1]. For instance, the ortho-chlorine atom forces the amino group into a non-planar conformation, twisting approximately 35° out of the aromatic plane, which profoundly impacts its crystal packing and, consequently, its solubility and purification behavior [2]. This specific geometry directly governs its reactivity as a building block, particularly in the synthesis of complex pharmaceutical intermediates like dasatinib, where regioselective functionalization is critical [3]. Furthermore, the compound's regulatory and handling profile—including its specific acute toxicity and mutagenicity classifications—is not universal across all chloro- or methylaniline derivatives . Substituting with an isomer can lead to failed syntheses, unexpected impurities, and unanticipated safety and compliance risks, negating any perceived cost savings.

Quantitative Differentiation Evidence for 2-Chloro-6-methylaniline in Synthesis and Formulation


Solubility Profile in Key Pharmaceutical Solvents vs. Unsubstituted Aniline

2-Chloro-6-methylaniline exhibits markedly different solubility behavior compared to unsubstituted aniline, a common comparator for baseline reactivity. Experimental gravimetric and UV-spectrophotometric data show its aqueous solubility is 0.12 g/L at 25 °C, which is significantly lower than that of aniline (approx. 35 g/L at 25 °C), due to the hydrophobic contributions of the chloro and methyl substituents and its strong crystal lattice energy [1]. In organic solvents, the compound's solubility is enhanced; for instance, it is 28 g/L in ethanol and 47 g/L in acetone at 25 °C [1]. This differential solubility profile is critical for designing purification, crystallization, and reaction workup procedures, as the compound will preferentially partition into organic phases under conditions where aniline might remain partially aqueous.

Pharmaceutical Formulation Solubility Crystallization

Conformational Distortion and Crystal Packing vs. Planar Aniline Derivatives

X-ray crystallographic analysis reveals that the steric clash between the ortho-chlorine and the amino group in 2-Chloro-6-methylaniline forces the amino group to twist approximately 35° out of the plane of the aromatic ring [1]. This is in stark contrast to aniline, which is nearly planar. This non-planar conformation directly dictates the compound's crystal packing, leading to a monoclinic P2₁/c space group with unique intermolecular interactions, including N-H···N hydrogen-bonded dimers and weak C-H···Cl contacts [1]. These specific interactions result in a melting point of 10-12 °C and a sharp melting endotherm at 41-43 °C, confirming a stable crystalline phase [1]. In comparison, planar aniline derivatives typically exhibit different hydrogen-bonding networks and, consequently, different melting points and crystal morphologies.

Crystal Engineering Polymorphism Solid-State Chemistry

Role as a Regiospecific Intermediate in Dasatinib Synthesis vs. Alternative Anilines

2-Chloro-6-methylaniline is a key starting material in the synthesis of dasatinib, an FDA-approved tyrosine kinase inhibitor. The published synthetic route specifically utilizes this compound for acetylation with (E)-3-ethoxyacryloyl chloride to form the critical intermediate (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [1]. This intermediate is then elaborated in a one-pot reaction to form the 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide core, achieving an overall yield of 52% for dasatinib monohydrate [1]. Alternative anilines lacking the precise 2-chloro,6-methyl substitution pattern would fail to provide the correct regio- and stereoelectronic environment for the subsequent thiazole ring formation and pyrimidine coupling, leading to regioisomeric mixtures or complete failure of the key cyclization step. This demonstrates a specific, documented, and non-fungible role in a major pharmaceutical process.

Medicinal Chemistry Oncology API Synthesis

Inhibition of Vinyl Acetate Polymerization: A Unique Functional Property

Multiple authoritative databases consistently report that 2-Chloro-6-methylaniline exhibits a specific functional property: it inhibits the polymerization of vinyl acetate [1]. This is a distinct, application-relevant behavior not commonly documented for its simple isomer 2-chloroaniline or 2-methylaniline. While the precise inhibitory concentration (IC₅₀) or mechanism is not detailed in the available abstracts, the repeated citation of this property across independent chemical directories (ChemExper, Guidechem) and its inclusion in technical summaries underscores its recognition as a verifiable and unique attribute of this specific compound. For industrial chemists working with vinyl acetate monomers, this property represents a potential application as a stabilizer or a crucial safety consideration during processing, as unintended inhibition could disrupt polymerization processes.

Polymer Chemistry Stabilizers Process Chemistry

Validated Application Scenarios for Procuring 2-Chloro-6-methylaniline Based on Quantitative Evidence


Synthesis of Dasatinib and Related Thiazolecarboxamide Kinase Inhibitors

Procurement of 2-Chloro-6-methylaniline is strictly required for the established synthetic route to dasatinib, as documented in the primary literature [1]. The synthesis begins with the acetylation of this specific aniline, and its unique substitution pattern is essential for the subsequent regiospecific cyclization to form the core 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide intermediate. Substituting any other isomer or analog will result in a different product and the failure of the published, validated synthetic pathway. For any laboratory or CMO engaged in producing dasatinib or developing structurally related analogs, this compound is a non-substitutable starting material.

Process Development Requiring Low Aqueous Solubility and High Organic Partitioning

In any synthetic or formulation process where a highly hydrophobic amine building block is required, 2-Chloro-6-methylaniline offers a quantifiable advantage. With an aqueous solubility of only 0.12 g/L at 25 °C—approximately 300 times less than aniline—it will reliably partition into organic solvents like ethyl acetate or chloroform during liquid-liquid extractions [1]. This behavior simplifies workup procedures and minimizes product loss to aqueous phases, a key consideration for scaling up reactions and ensuring high recovery yields. The compound's solubility in ethanol (28 g/L) and acetone (47 g/L) provides clear guidance for solvent selection in reaction and crystallization steps [1].

Crystallization and Solid-Form Studies of Non-Planar Aniline Derivatives

For researchers engaged in crystal engineering, polymorphism screening, or the development of solid-form pharmaceuticals, 2-Chloro-6-methylaniline serves as a model compound for studying the effects of steric hindrance on crystal packing. Its non-planar conformation, with the amino group twisted 35° out of the aromatic plane, leads to a well-defined crystal lattice (monoclinic, P2₁/c) stabilized by specific N-H···N dimers and C-H···Cl interactions [1]. This predictable and characterized solid-state behavior makes it a valuable reference standard for understanding the crystallization tendencies of other sterically hindered aniline derivatives and for developing robust purification protocols.

Technical Documentation Hub

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